2,2-Dimethylundec-4-en-3-one

Description

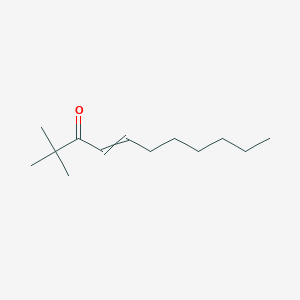

2,2-Dimethylundec-4-en-3-one is a branched aliphatic enone characterized by a ketone group at the third carbon, a double bond at the fourth position, and two methyl substituents at the second carbon. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity and reactivity typical of α,β-unsaturated ketones. It is primarily utilized in fragrance formulations due to its woody, citrus-like odor profile and stability in cosmetic matrices. The compound’s synthesis often involves aldol condensation or oxidation of corresponding alcohols, with industrial applications in agrochemicals and specialty chemicals .

Properties

CAS No. |

727381-77-3 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2,2-dimethylundec-4-en-3-one |

InChI |

InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-12(14)13(2,3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

VISOPJSYPCILSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylundec-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2,2-dimethylbutanal with undec-4-en-3-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylundec-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated ketones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylundec-4-en-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the fragrance industry due to its unique scent profile and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylundec-4-en-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-Dimethylundec-4-en-3-one with structurally or functionally analogous compounds, emphasizing molecular properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Solubility (mg/L) | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₂₂O | 194.31 | 245–250 (est.) | α,β-unsaturated ketone | ~50 (in water) | Fragrances, agrochemicals |

| (2E)-1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-phenylprop-2-en-1-one (FDB016556) | C₁₈H₁₈O₄ | 298.33 | >300 | Chalcone, hydroxyl, methoxy | <10 (in water) | Antioxidant, antimicrobial |

| 2-Undecanone | C₁₁H₂₂O | 170.29 | 228–230 | Saturated ketone | ~100 (in water) | Insect repellent, flavors |

Key Findings:

Reactivity Differences: The α,β-unsaturated ketone in this compound enables Michael addition and Diels-Alder reactions, unlike saturated ketones like 2-undecanone. This reactivity is exploited in synthesizing heterocyclic intermediates for pharmaceuticals . In contrast, FDB016556’s chalcone structure (with conjugated aryl groups) facilitates radical scavenging, aligning with its reported antioxidant activity .

Solubility and Applications: The branched methyl groups in this compound reduce water solubility compared to linear 2-undecanone, making it more suitable for hydrophobic formulations (e.g., perfumes) . FDB016556’s polar hydroxyl and methoxy groups enhance binding to biological targets but limit its use in non-polar matrices .

Thermal Stability :

- The double bond in this compound lowers its boiling point relative to FDB016556, which decomposes before boiling due to extensive hydrogen bonding and aromatic stabilization .

Research Implications and Gaps

Further research should explore:

- Quantitative structure-activity relationship (QSAR) models to predict odor thresholds or biocidal efficacy.

- Synergistic effects in multicomponent fragrance or pesticide formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.